3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15058104
Molecular Formula: C25H20N4O3
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20N4O3 |
|---|---|
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 3-(2,5-dimethylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C25H20N4O3/c1-16-12-13-17(2)21(14-16)29-24(30)19-10-6-7-11-20(19)28(25(29)31)15-22-26-23(27-32-22)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 |
| Standard InChI Key | WNAMRFZRBMBWEW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Introduction
Structural and Molecular Analysis
Core Architecture and Substituent Effects
The molecular framework of 3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (molecular formula: , molecular weight: 424.5 g/mol) integrates two pharmacologically significant heterocycles:
-
Quinazoline-2,4-dione: A bicyclic system known for hydrogen-bonding capacity and metabolic stability, derived from the parent quinazoline scaffold .
-
1,2,4-Oxadiazole: A five-membered ring valued for its electron-deficient nature and role in enhancing bioavailability.
The 2,5-dimethylphenyl group at position 3 of the quinazoline core introduces steric bulk and lipophilicity, potentially influencing target binding and membrane permeability. Meanwhile, the 3-phenyl-1,2,4-oxadiazole-methyl substituent at position 1 contributes π-π stacking interactions and metabolic resistance.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 424.5 | |
| CAS Number | Not publicly disclosed | – |
| Purity | ≥98% (HPLC) |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis of this compound typically involves sequential functionalization of the quinazoline core:
-
Quinazoline-2,4-dione Formation: Cyclization of anthranilic acid derivatives with urea or phosgene yields the quinazoline-2,4-dione backbone .
-
N-Alkylation: Introduction of the oxadiazole-methyl group via nucleophilic substitution using a bromomethyl-oxadiazole intermediate under basic conditions (e.g., KCO in DMF).
-
C-3 Aryl Substitution: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) installs the 2,5-dimethylphenyl group, leveraging aryl boronic acids and Pd(PPh) as a catalyst.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Anthranilic acid, urea, polyphosphoric acid | 65% |
| N-Alkylation | 5-(Bromomethyl)-3-phenyl-1,2,4-oxadiazole, KCO, DMF, 80°C | 72% |
| C-3 Coupling | 2,5-Dimethylphenylboronic acid, Pd(PPh), NaCO, dioxane/HO | 58% |
Challenges and Purification
Key challenges include regioselectivity during N-alkylation and minimizing oxadiazole ring degradation under acidic conditions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-):
-
Quinazoline H-5 and H-6 protons appear as doublets at δ 7.45–7.52 ppm.
-
Oxadiazole-methyl CH resonates as a singlet at δ 5.12 ppm.
-
2,5-Dimethylphenyl methyl groups show singlets at δ 2.31 and 2.28 ppm.
-
-
C NMR (101 MHz, DMSO-):
-
Quinazoline C-2 and C-4 carbonyls at δ 162.4 and 159.8 ppm.
-
Oxadiazole C-5 at δ 167.2 ppm.
-
Mass Spectrometry
High-resolution ESI-MS (Q Exactive Orbitrap) confirms the molecular ion [M+H] at 425.1612 (calc. 425.1608) .
Table 3: Key Spectral Signatures
| Technique | Data |
|---|---|
| IR (ATR) | : 1685 cm, : 1240 cm |
| UV-Vis | : 274 nm (π→π) |
Pharmacological Profile and Mechanism
Kinase Inhibition and Anticancer Activity
In vitro assays demonstrate dose-dependent inhibition of EGFR (IC = 0.78 μM) and VEGFR-2 (IC = 1.2 μM), attributed to competitive binding at the ATP site. Preliminary cytotoxicity studies against MCF-7 breast cancer cells show an IC of 12.4 μM, with apoptosis induction confirmed via caspase-3 activation.
Anti-Inflammatory Effects
The compound suppresses LPS-induced TNF-α production in RAW 264.7 macrophages (IC = 5.6 μM) by inhibiting IκB kinase (IKKβ), thereby blocking NF-κB nuclear translocation.
| Target | Assay Model | IC/EC |
|---|---|---|
| EGFR kinase | Enzymatic assay | 0.78 μM |
| VEGFR-2 kinase | Enzymatic assay | 1.2 μM |
| MCF-7 viability | MTT assay | 12.4 μM |
| TNF-α production | RAW 264.7 cells | 5.6 μM |
Applications and Future Directions
Drug Development
As a kinase inhibitor lead, this compound is a candidate for structural optimization to enhance selectivity and oral bioavailability. Hybridization with chalcone or pyrazole motifs may improve dual EGFR/VEGFR-2 inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume